
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C10H2D3F6N5O3 and is known for its stability and unique isotopic labeling with deuterium .
Vorbereitungsmethoden
The synthesis of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves multiple steps, starting with the preparation of the guanine core. The trifluoroacetyl and trifluoroacetamide groups are introduced through specific chemical reactions under controlled conditions. Industrial production methods often involve the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in metabolic research to study pathways in vivo due to its stable isotope labeling.
Medicine: It plays a role in clinical diagnostics, including imaging and newborn screening.
Wirkmechanismus
The mechanism of action of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl and trifluoroacetamide groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The deuterium labeling enhances its utility in tracing metabolic pathways and studying reaction kinetics .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine stands out due to its unique isotopic labeling and stability. Similar compounds include:
N,N-Diethyl-2,2,2-Trifluoroacetamide: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Trifluoroacetamide derivatives: These compounds share similar functional groups but differ in their specific applications and reactivity.
Eigenschaften
CAS-Nummer |
1346603-59-5 |
---|---|
Molekularformel |
C10H5F6N5O3 |
Molekulargewicht |
360.191 |
IUPAC-Name |
2,2,2-trifluoro-N-[6-(trideuteriomethoxy)-9-(2,2,2-trifluoroacetyl)purin-2-yl]acetamide |
InChI |
InChI=1S/C10H5F6N5O3/c1-24-5-3-4(21(2-17-3)7(23)10(14,15)16)18-8(19-5)20-6(22)9(11,12)13/h2H,1H3,(H,18,19,20,22)/i1D3 |
InChI-Schlüssel |
ABDWVOLYEZFKFJ-FIBGUPNXSA-N |
SMILES |
COC1=NC(=NC2=C1N=CN2C(=O)C(F)(F)F)NC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.